4-(BENZENESULFONYL)-3-(3,4-DIMETHYLBENZOYL)-6-METHYLQUINOLINE
Description
4-(Benzenesulfonyl)-3-(3,4-dimethylbenzoyl)-6-methylquinoline is a quinoline derivative characterized by three key substituents:
- Methyl group at position 6: Associated with reduced carcinogenic risk compared to other methylquinolines .
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonyl and benzoyl groups play critical roles.
Properties
IUPAC Name |
[4-(benzenesulfonyl)-6-methylquinolin-3-yl]-(3,4-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3S/c1-16-9-12-23-21(13-16)25(30(28,29)20-7-5-4-6-8-20)22(15-26-23)24(27)19-11-10-17(2)18(3)14-19/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSYZBPGPNMFDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC(=C(C=C3)C)C)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Benzenesulfonyl)-3-(3,4-dimethylbenzoyl)-6-methylquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique structural features that enhance its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's structure includes a quinoline core substituted with a benzenesulfonyl group and a 3,4-dimethylbenzoyl moiety. These functional groups are known to influence the compound's reactivity and biological properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H21NO3S |
| Molecular Weight | 365.46 g/mol |
Biological Activities
Research indicates that quinoline derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Quinoline derivatives have been studied for their effectiveness against various bacterial strains. Preliminary studies suggest that this compound may possess significant antibacterial properties.
- Anticancer Properties : The structural features of this compound suggest potential efficacy in inhibiting cancer cell proliferation. Studies on similar compounds have reported promising results against different cancer cell lines.
Case Studies
-
Antituberculosis Activity :
A study on substituted quinolines indicated that certain derivatives demonstrated potent activity against Mycobacterium tuberculosis. The most effective compounds achieved minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against the H37Rv strain of M. tuberculosis . While specific data on this compound is limited, its structural similarities suggest it could exhibit comparable activity. -
Anticancer Efficacy :
Research into other quinoline derivatives has shown effectiveness in inhibiting the growth of various cancer cell lines, including breast and lung cancers. For instance, compounds with similar functional groups have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .
The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells.
- Apoptosis Induction : Quinoline derivatives may activate apoptotic pathways in cancer cells, leading to programmed cell death.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Quinoline Core : This can be achieved through the Pfitzinger reaction.
- Sulfonylation : The introduction of the benzenesulfonyl group is commonly performed using benzenesulfonyl chloride.
- Acylation : The dimethylbenzoyl group is introduced via Friedel-Crafts acylation using appropriate reagents .
Future Directions
Further research is needed to explore the full biological profile of this compound. Key areas for future investigation include:
- Detailed pharmacological studies to establish its efficacy and safety profiles.
- Exploration of structure-activity relationships (SAR) to optimize its biological activity.
- In vivo studies to assess therapeutic potential in disease models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- The target compound’s benzenesulfonyl group differs from sulfonamide or sulfanyl groups in analogs (e.g., –7), which may alter solubility and target interactions.
Table 2: Toxicity and Activity Data
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
